N-methoxy-N-methyloctanamide

Descripción general

Descripción

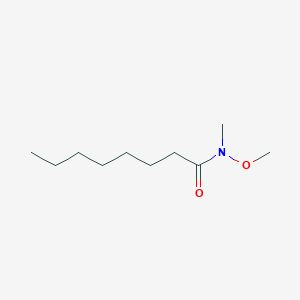

N-methoxy-N-methyloctanamide is an organic compound with the molecular formula C10H21NO2 It is a derivative of octanamide, where the nitrogen atom is substituted with a methoxy group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyloctanamide can be synthesized through the methylation of N-methoxyacetamide using dimethyl sulfate in the presence of a base such as sodium bicarbonate . The reaction is typically carried out in an aqueous medium, and the pH of the reaction mixture is maintained between 7 and 9 to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-methoxy-N-methyloctanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : N-methoxy-N-methyloctanamide serves as a model compound for studying reaction mechanisms and kinetics, providing insights into chemical behavior under various conditions.

- Synthetic Reactions : It is involved in synthetic pathways that produce other significant compounds, showcasing its versatility in organic synthesis.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have reported significant inhibition zones against bacterial strains, suggesting its potential as an antimicrobial agent .

- Insect Behavior Modification : Investigations into its effects on insect behavior have shown that this compound can stimulate feeding rates in wheat aphids, indicating its potential use in pest control strategies .

Medicine

- Pharmaceutical Development : The antimicrobial properties of this compound warrant further exploration for developing new antimicrobial agents. Its efficacy against bacterial and fungal pathogens positions it as a candidate for pharmaceutical applications .

Research Findings and Data Tables

| Study | Findings |

|---|---|

| Sunita et al. (2017) | Reported hepatotoxicity and conjunctivitis associated with exposure to this compound. |

| Nair et al. (2020) | Identified antimicrobial properties against various pathogens. |

| Gebreyohannes et al. (2019) | Highlighted antioxidant activities alongside antimicrobial effects. |

Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, confirming strong antimicrobial potential.

Insect Behavior Modification

Research on wheat aphids demonstrated that exposure to this compound increased feeding rates. This suggests its role as a natural pest control agent, potentially leading to environmentally friendly agricultural practices.

Potential Applications Based on Current Research

- Pest Management : The compound's role as an aphid feeding stimulant could lead to innovative strategies for managing aphid populations in agriculture.

- Development of Antimicrobial Agents : The demonstrated antimicrobial activity suggests potential pharmaceutical or agricultural applications that merit further investigation.

Analytical Methods

Common analytical methods used to study this compound include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Widely employed for the identification and quantification of this compound in various matrices.

- Kinetic Studies : Investigations into the kinetics of this compound have been conducted, particularly regarding hydroperoxide formation and decomposition during oxidation processes .

Mecanismo De Acción

The mechanism of action of N-methoxy-N-methyloctanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the nitrogen atom influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- N-methoxy-N-methylacetamide

- N-methoxy-N-methylpropionamide

- N-methoxy-N-methylbutanamide

Uniqueness

N-methoxy-N-methyloctanamide is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.

Actividad Biológica

N-methoxy-N-methyloctanamide (NANMO) is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula CHNO, which indicates it contains a methoxy group and an amide functional group. The presence of these functional groups suggests potential interactions with biological systems, particularly in enzyme inhibition and metabolic pathways.

1. Enzymatic Interactions

Research has indicated that NANMO interacts with Gcn5-related N-acetyltransferases (GNATs), a superfamily of enzymes involved in various cellular processes including antibiotic resistance and histone modification. A study highlighted that NANMO exhibited significant effects on GNAT activity, particularly in the context of polymyxin B substrate interaction, suggesting its potential role as an inhibitor or modulator of these enzymes .

2. Antimicrobial Properties

NANMO has been evaluated for its antimicrobial properties, specifically against multi-drug resistant (MDR) bacteria. The compound's structural features may allow it to inhibit specific enzymes involved in bacterial metabolism, such as those in menaquinone biosynthesis, which are critical for the survival of certain Gram-positive bacteria like Mycobacterium tuberculosis and Staphylococcus aureus .

Study on GNATs

A detailed study on GNATs demonstrated that NANMO's interaction with these enzymes could lead to a reduction in their activity, which is crucial for understanding its potential therapeutic applications. The study employed kinetic assays to determine the effects of NANMO on enzyme activity, revealing a significant decrease in the enzymatic function compared to wild-type enzymes .

Antimicrobial Efficacy

In vitro assays have shown that NANMO possesses selective inhibitory effects against specific bacterial strains. For instance, compounds structurally similar to NANMO have been identified as effective against M. tuberculosis by inhibiting the MenA enzyme involved in menaquinone biosynthesis . This suggests that NANMO could be further explored as a lead compound for developing new antimicrobial agents.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of NANMO remains largely unexplored; however, related compounds have shown varying degrees of bioavailability and metabolic stability. For instance, studies on similar methoxy-substituted compounds indicate that modifications can enhance oral bioavailability and tissue accumulation, which are essential for therapeutic efficacy .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Biological Targets | GNATs, Menaquinone biosynthesis enzymes |

| Antimicrobial Activity | Effective against MDR bacteria |

| Mechanism of Action | Enzyme inhibition |

Propiedades

IUPAC Name |

N-methoxy-N-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12)11(2)13-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGRGVVHWBMTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144277 | |

| Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101858-33-7 | |

| Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101858337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.